2-{[1-(3-chlorophenyl)-1H-tetrazol-5-yl]sulfanyl}-1-[4-(2-methoxyphenyl)piperazin-1-yl]ethanone
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Overview
Description
2-{[1-(3-CHLOROPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]SULFANYL}-1-[4-(2-METHOXYPHENYL)PIPERAZIN-1-YL]ETHAN-1-ONE is a complex organic compound that features a combination of tetrazole, piperazine, and methoxyphenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[1-(3-CHLOROPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]SULFANYL}-1-[4-(2-METHOXYPHENYL)PIPERAZIN-1-YL]ETHAN-1-ONE typically involves multiple steps. One common method includes the reaction of 3-chlorophenylhydrazine with carbon disulfide to form the corresponding dithiocarbazate, which is then cyclized to yield the tetrazole ring. This intermediate is further reacted with 4-(2-methoxyphenyl)piperazine and an appropriate acylating agent to form the final product .
Industrial Production Methods
Industrial production of this compound may involve optimization of the reaction conditions to maximize yield and purity. This includes controlling temperature, solvent choice, and reaction time. The use of catalysts and purification techniques such as recrystallization or chromatography may also be employed to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
2-{[1-(3-CHLOROPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]SULFANYL}-1-[4-(2-METHOXYPHENYL)PIPERAZIN-1-YL]ETHAN-1-ONE can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group on the phenyl ring can be reduced to an amine.
Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like sodium methoxide for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfur atom can yield sulfoxides or sulfones, while substitution of the chlorine atom can yield various substituted phenyl derivatives .
Scientific Research Applications
2-{[1-(3-CHLOROPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]SULFANYL}-1-[4-(2-METHOXYPHENYL)PIPERAZIN-1-YL]ETHAN-1-ONE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly for its interactions with specific biological targets.
Industry: Utilized in the development of new materials with unique properties, such as enhanced stability or reactivity
Mechanism of Action
The mechanism of action of 2-{[1-(3-CHLOROPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]SULFANYL}-1-[4-(2-METHOXYPHENYL)PIPERAZIN-1-YL]ETHAN-1-ONE involves its interaction with specific molecular targets. The tetrazole ring can act as a bioisostere for carboxylic acids, allowing the compound to bind to enzymes or receptors in a similar manner. The piperazine moiety can enhance the compound’s ability to cross biological membranes and interact with central nervous system targets .
Comparison with Similar Compounds
Similar Compounds
1-(3-CHLOROPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]SULFANYL]-1-[4-(2-METHOXYPHENYL)PIPERAZIN-1-YL]ETHAN-1-ONE: A similar compound with slight variations in the substituents on the phenyl ring.
2-{[4-(4-BROMOPHENYL)PIPERAZIN-1-YL)]METHYL}-4-(3-CHLOROPHENYL)-5-(4-METHOXYPHENYL)-2,4-DIHYDRO-3H-1,2,4-TRIAZOLE-3-THIONE: Another compound with a different heterocyclic core but similar functional groups.
Uniqueness
The uniqueness of 2-{[1-(3-CHLOROPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]SULFANYL}-1-[4-(2-METHOXYPHENYL)PIPERAZIN-1-YL]ETHAN-1-ONE lies in its combination of a tetrazole ring with a piperazine moiety, which imparts unique chemical and biological properties.
Properties
Molecular Formula |
C20H21ClN6O2S |
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Molecular Weight |
444.9 g/mol |
IUPAC Name |
2-[1-(3-chlorophenyl)tetrazol-5-yl]sulfanyl-1-[4-(2-methoxyphenyl)piperazin-1-yl]ethanone |
InChI |
InChI=1S/C20H21ClN6O2S/c1-29-18-8-3-2-7-17(18)25-9-11-26(12-10-25)19(28)14-30-20-22-23-24-27(20)16-6-4-5-15(21)13-16/h2-8,13H,9-12,14H2,1H3 |
InChI Key |
TXEHNHLANIQMCN-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1N2CCN(CC2)C(=O)CSC3=NN=NN3C4=CC(=CC=C4)Cl |
Origin of Product |
United States |
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